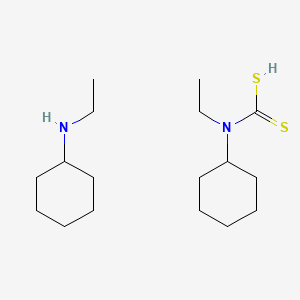
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylcyclopentadienylmanganese(I) tricarbonyl: is an organometallic compound with the molecular formula C10H22Mn It is a derivative of manganese and is characterized by the presence of an ethyl group attached to the cyclopentadienyl ring, along with three carbonyl (CO) groups coordinated to the manganese center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclopentadienylmanganese(I) tricarbonyl typically involves the reaction of ethylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C5H5C2H5+Mn(CO)5→C5H4C2H5Mn(CO)3+2CO
The reaction is typically conducted at elevated temperatures (around 150-200°C) and may require the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of ethylcyclopentadienylmanganese(I) tricarbonyl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethylcyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese compounds.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates. Reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: Manganese oxides (MnO, MnO2) and other manganese-containing compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: Various substituted manganese complexes depending on the ligands used.
科学的研究の応用
Ethylcyclopentadienylmanganese(I) tricarbonyl has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It serves as a model compound for studying the behavior of manganese in biological systems and its potential therapeutic applications.
Industrial Applications: The compound is used in the production of high-octane fuels and as an additive in lubricants to enhance their performance.
作用機序
The mechanism of action of ethylcyclopentadienylmanganese(I) tricarbonyl involves the coordination of the manganese center with various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The carbonyl ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
類似化合物との比較
Ethylcyclopentadienylmanganese(I) tricarbonyl can be compared with other similar compounds such as:
Methylcyclopentadienylmanganese tricarbonyl (MMT): Similar in structure but with a methyl group instead of an ethyl group. MMT is widely used as a fuel additive.
Cyclopentadienylmanganese tricarbonyl: Lacks the ethyl substituent and has different reactivity and applications.
Manganese pentacarbonyl: Contains five carbonyl ligands and is used as a precursor in the synthesis of various manganese complexes.
The uniqueness of ethylcyclopentadienylmanganese(I) tricarbonyl lies in its specific reactivity and applications, particularly in catalysis and material science.
特性
CAS番号 |
12116-56-2 |
|---|---|
分子式 |
C10H9MnO3- |
分子量 |
232.117 |
IUPAC名 |
carbon monoxide;5-ethylcyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;; |
InChIキー |
KTXWSQGDKNADEC-UHFFFAOYSA-N |
SMILES |
CC[C-]1C=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


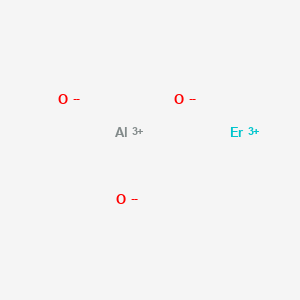
![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[2-(diethylamino)ethyl]phenol](/img/structure/B576566.png)
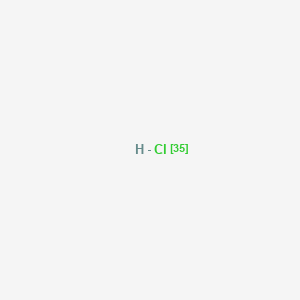
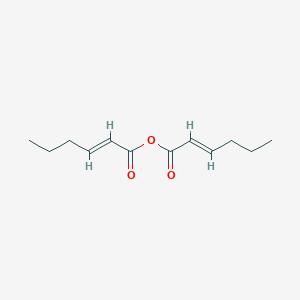

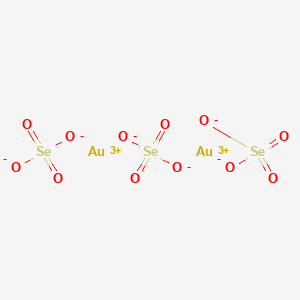
![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)


![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)
